N1-(3,5-dimethylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 3,5-dimethylphenyl group, which introduces steric bulk and electron-donating methyl groups.
Oxalamides are structurally analogous to peptide bonds, with applications in medicinal chemistry as enzyme inhibitors or antimicrobial agents. The compound’s synthesis typically involves coupling an oxalyl chloride derivative with appropriate amines under basic conditions (e.g., sodium hydride in DMF) .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-6-11(2)8-12(7-10)17-15(19)14(18)16-9-13-4-3-5-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIEXYRTHONFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 3,5-dimethylaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: : Formation of the intermediate
- 3,5-dimethylaniline is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).
-
Step 2: : Formation of the final product
- The acyl chloride intermediate is then reacted with thiophen-2-ylmethylamine to form N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide.
- Reaction conditions: Anhydrous solvent, room temperature.
Industrial Production Methods
Industrial production of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis Yield: Compound 40 (quinolin-4-yl substituent) exhibits a low yield (12%), likely due to steric hindrance from the bulky quinoline group during coupling . Compound 42 (quinolin-4-yloxy group with an ether linkage) achieves a higher yield (64%), suggesting that flexible linkages improve reaction efficiency . The target compound’s thiophen-2-ylmethyl group may offer a balance between steric demand and reactivity, though direct yield data are unavailable.
Structural and Electronic Features: Thiophene vs. Quinoline: The thiophene ring in the target compound provides a smaller aromatic system with sulfur-mediated electronic effects, contrasting with the nitrogen-rich quinoline in compound 40. This difference may influence solubility, metabolic stability, or target binding. Oxalamide vs.
The thiophene analog may exhibit divergent activity due to its distinct electronic profile.
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide
- Molecular Formula: C16H18N2O2S
- Molecular Weight: 302.39 g/mol
This structure features a thiophene ring, which is known for its diverse biological activities.
Thiophene derivatives, including this compound, have been shown to interact with various biochemical pathways. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.
- Receptor Modulation: It may act on receptors influencing neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays showed that concentrations of 10–50 µM could reduce cell viability significantly in breast and prostate cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of thiophene derivatives indicates good solubility in organic solvents but limited aqueous solubility. This property necessitates careful formulation strategies for therapeutic applications. The compound's bioavailability and half-life are yet to be fully characterized but are critical for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activities of thiophene-based compounds:
-
Study on Antimicrobial Efficacy:
- A comparative analysis of various thiophene derivatives revealed that those with substituted phenyl groups exhibited enhanced antibacterial activities due to better interaction with bacterial membranes .
-
Anticancer Mechanisms:
- In a study published in the Journal of Medicinal Chemistry, compounds structurally related to this compound were shown to inhibit tumor growth in xenograft models by inducing oxidative stress in cancer cells .
- Biochemical Pathway Interaction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
